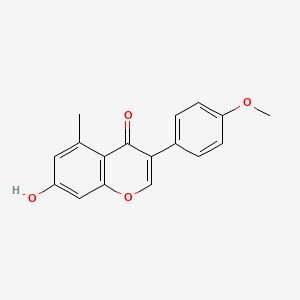

7-Hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

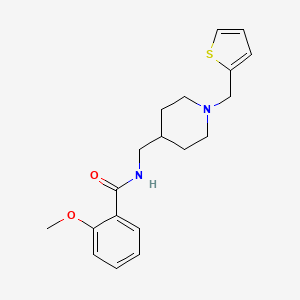

7-Hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which includes this compound, has been explored using the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .Molecular Structure Analysis

The molecular formula of this compound is C17H14O4 . The InChI is 1S/C17H14O4/c1-10-14-8-5-12 (18)9-15 (14)21-17 (19)16 (10)11-3-6-13 (20-2)7-4-11/h3-9,18H,1-2H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 282.29 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Antimicrobial and Radical Scavenging Activity

Research on polyketides from the solid culture of an endolichenic fungus Ulocladium sp. has identified compounds, including 7-hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one, showing notable antimicrobial and radical scavenging activities. This compound demonstrated some antifungal activity against Candida albicans and exhibited strong activity against Bacillus subtilis. Additionally, it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus. The radical scavenging activity was also strong, comparing favorably with vitamin C (Wang et al., 2012).

Synthesis and Biological Evaluation as Cytotoxic Agents

A study focused on the synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. This research aimed at exploring the therapeutic potential of these compounds against various human cancer cell lines. Among the synthesized derivatives, some showed better cytotoxic activity compared to the parent compound 7-hydroxy-4-phenylchromen-2-one, indicating their potential as anticancer agents. The compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one exhibited the highest activity against AGS cells, demonstrating the effectiveness of structural modification on enhancing anticancer activity (Liu et al., 2017).

Applications in Corrosion Inhibition

The compound has also been investigated for its potential in corrosion inhibition, particularly for mild steel in hydrochloric acid medium. Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a related compound, has shown significant inhibition efficiency, suggesting that the structural motif present in this compound could be beneficial for designing corrosion inhibitors. The inhibition process was attributed to the adsorption of the compound on the steel surface, following Langmuir's isotherm, indicating a strong interaction between the inhibitor and the metal surface (Bentiss et al., 2009).

Safety and Hazards

Orientations Futures

Coumarin compounds, including 7-Hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one, play an important role in improving human life and promoting societal well-being. Therefore, the synthesis and application of coumarin derivatives have attracted the attention of many research groups . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world .

Propriétés

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-7-12(18)8-15-16(10)17(19)14(9-21-15)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNAHPHZOVNWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)

![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)

![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)

![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)

![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B2598576.png)

![3,6-dichloro-N-[3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2598577.png)

![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)